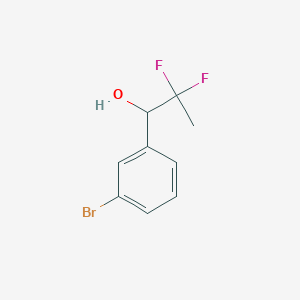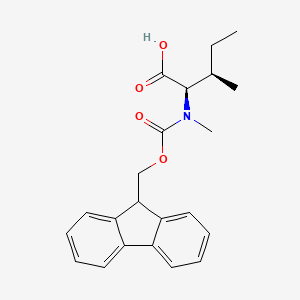
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine” is a chemical compound with the empirical formula C24H21NO4 . It is part of a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)CN(Cc1ccccc1)C(=O)OCC2c3ccccc3-c4ccccc24 . Chemical Reactions Analysis
Fmoc amino acids are stable under acidic and oxidative conditions, but can be deprotected under mild basic conditions . They are also susceptible to deprotection under reducing conditions .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
One of the primary applications of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine is in the field of peptide synthesis. The compound is used for its protective properties in the synthesis of peptides, where it serves to protect the amino groups during the synthesis process. Siciliano et al. (2012) demonstrated a one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones from α-amino acids, showing its utility in peptide synthesis with good to excellent yields and no racemization of starting α-amino acids Siciliano et al., 2012. Fields and Noble (2009) further highlighted the advancements in Fmoc solid phase peptide synthesis, which have led to the synthesis of biologically active peptides and small proteins using 9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids Fields & Noble, 2009.
Nucleic Acid Research
In nucleic acid research, the 9-fluorenylmethoxycarbonyl group is used as a protecting group for the exocyclic amines of nucleotides, facilitating the synthesis of modified oligonucleotides. Webb and Matteucci (1986) reported the synthesis of oligodeoxynucleotides containing modified bases using the 9-fluorenylmethoxycarbonyl group, which forms a cross-link when hybridized to their complementary deoxyoligonucleotides, showcasing the utility of this protective group in nucleic acid research Webb & Matteucci, 1986.
Chemical Synthesis and Modification Techniques
The compound also finds applications in chemical synthesis and modification techniques. Buba et al. (2013) conducted the N-methylation of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids in a microstructured tube-in-tube reactor, demonstrating a novel approach to producing Fmoc N-methylamino acids in high yields Buba et al., 2013.
Biomedical Applications
Additionally, Cousins et al. (2009) explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, indicating their potential in biomedical applications. These surfactants can be converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions on-demand under physiological conditions Cousins et al., 2009.
Direcciones Futuras
Fmoc amino acids, including “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine”, have significant potential in the field of peptide synthesis. They are particularly useful in the synthesis of complex peptides, which have applications in various areas such as therapeutics and regenerative medicine .
Mecanismo De Acción
Target of Action
Fmoc-N-Methyl-D-Isoleucine, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine or (2R,3R)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid, is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino groups of amino acids that are involved in peptide synthesis .
Mode of Action
Fmoc-N-Methyl-D-Isoleucine acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial as it prevents unwanted side reactions during the synthesis process .
Biochemical Pathways
The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the sequential addition of amino acids in the peptide chain .
Result of Action
The primary result of Fmoc-N-Methyl-D-Isoleucine’s action is the successful synthesis of peptides with the desired sequence . It has been used as an intermediate in the total synthesis of Nannocystin A, a 21-membered cyclodepsipeptide with anticancer properties .
Action Environment
The efficacy and stability of Fmoc-N-Methyl-D-Isoleucine are influenced by various environmental factors. These include the pH of the solution, the presence of other reactive groups, and the temperature of the reaction . For instance, the compound is typically stored at a temperature between 2-30°C to maintain its stability .
Propiedades
IUPAC Name |
(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-JLTOFOAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)
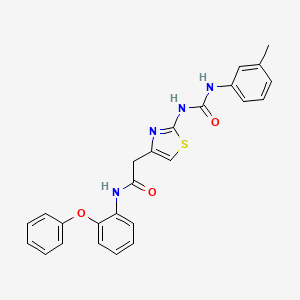
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)
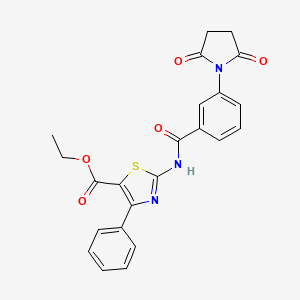
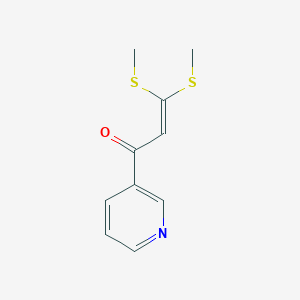
![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)
![3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2862299.png)
![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)
![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)
![1-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2862305.png)
